methyl 3-[cyano(methyl)amino]propanoate
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Overview
Description
Methyl 3-[cyano(methyl)amino]propanoate is an organic compound with the molecular formula C6H10N2O2. It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group, a methylamino group, and a propanoate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[cyano(methyl)amino]propanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with methylamine under controlled conditions. The reaction typically proceeds at room temperature without the need for solvents, making it an efficient and straightforward process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[cyano(methyl)amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form various heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acids and Bases: For hydrolysis reactions, acids like hydrochloric acid or bases like sodium hydroxide are employed.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, carboxylic acids, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-[cyano(methyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of methyl 3-[cyano(methyl)amino]propanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A precursor in the synthesis of methyl 3-[cyano(methyl)amino]propanoate.
Ethyl cyanoacetate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Cyanoacetamide: Lacks the ester group and has different reactivity.
Uniqueness
This compound is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1408064-50-5 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
methyl 3-[cyano(methyl)amino]propanoate |
InChI |
InChI=1S/C6H10N2O2/c1-8(5-7)4-3-6(9)10-2/h3-4H2,1-2H3 |
InChI Key |
HIXRWEVRBPNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)OC)C#N |
Purity |
95 |
Origin of Product |
United States |
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